Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)
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Overview
Description
Tert-butyl 6-(methylamino)-2-azaspiro[33]heptane-2-carboxylate;hemi(oxalic acid) is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[33]heptane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) typically involves the reaction of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate with oxalic acid . The reaction is carried out under inert gas conditions (such as nitrogen or argon) at a temperature range of 2-8°C . The product is obtained as a white solid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are carefully controlled to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
- Tert-butyl 2,6-diazaspiro[3.5]nonane oxalate
- Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
Uniqueness
Tert-butyl 6-(methylamino)-2-azaspiro[33]heptane-2-carboxylate;hemi(oxalic acid) is unique due to its specific spirocyclic structure and the presence of both tert-butyl and methylamino groups
Properties
Molecular Formula |
C26H46N4O8 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-7-12(8-14)5-9(6-12)13-4;3-1(4)2(5)6/h2*9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
OIDHVQAEOVTMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC.CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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